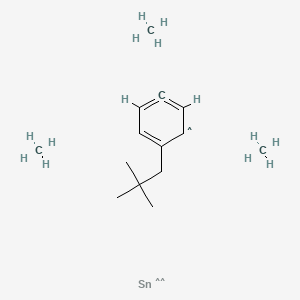
CID 102117523
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 102117523 is an organotin compound with the molecular formula C14H24Sn. This compound is characterized by the presence of a tin atom bonded to a phenyl group substituted with a 2,2-dimethylpropyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CID 102117523 typically involves the reaction of 4-(2,2-dimethylpropyl)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions: CID 102117523 undergoes various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides or other organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups or the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of organotin oxides.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of substituted organotin compounds with various functional groups.
科学的研究の応用
CID 102117523 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of CID 102117523 involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
類似化合物との比較
- Tributyl[4-(2,2-dimethylpropyl)phenyl]stannane
- Triphenyl[4-(2,2-dimethylpropyl)phenyl]stannane
- Trimethyl[4-(1,2,2-triphenylethenyl)phenyl]stannane
Comparison: CID 102117523 is unique due to its specific substitution pattern on the phenyl ring and the presence of three methyl groups bonded to the tin atom. This structure imparts distinct reactivity and properties compared to other organotin compounds. For example, the presence of the 2,2-dimethylpropyl group may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
特性
CAS番号 |
19962-39-1 |
|---|---|
分子式 |
C14H27Sn |
分子量 |
314.08 |
IUPAC名 |
5-(2,2-dimethylpropyl)cyclohexa-1,2,4-triene;methane;tin |
InChI |
InChI=1S/C11H15.3CH4.Sn/c1-11(2,3)9-10-7-5-4-6-8-10;;;;/h5-8H,9H2,1-3H3;3*1H4; |
InChIキー |
YJWSZJYPUKHOKC-UHFFFAOYSA-N |
SMILES |
C.C.C.CC(C)(C)CC1=CC=C=C[CH]1.[Sn] |
同義語 |
Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















